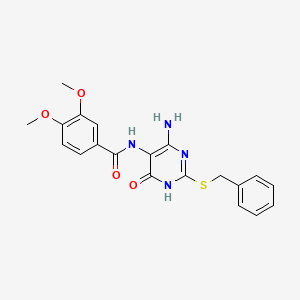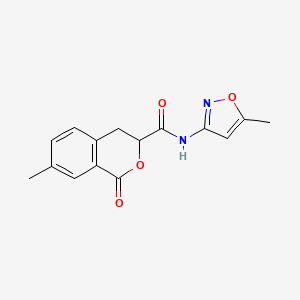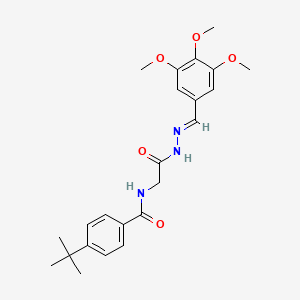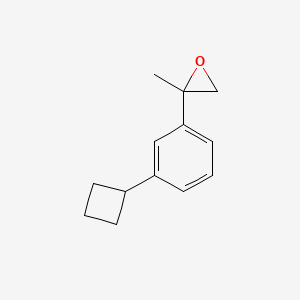
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex chemical compound with a fascinating structure and diverse potential applications. This compound's synthesis, reactivity, and biological activities have intrigued researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves a multi-step process. This might begin with the formation of the core pyrimidine ring, followed by functional group modifications. Common starting materials include substituted anilines and thiols, which react under specific conditions to form the intermediate compounds. The final product requires careful control of temperature, pH, and reaction time to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be optimized for scale-up processes. Techniques such as continuous flow chemistry or microwave-assisted synthesis could be employed to enhance efficiency and yield. Industrial production requires rigorous quality control measures to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically modify the sulfur-containing benzylthio group.
Reduction: : Reduction reactions might target the nitro or keto groups, utilizing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, or organometallics.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: : Halides, amines, Lewis acids, or bases depending on the reaction mechanism.
Major Products
The products formed depend on the specific reactions. Oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically lead to new derivatives with altered functional groups.
科学研究应用
Chemistry
In chemistry, N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is explored for its unique reactivity and potential as a precursor in synthesizing other complex molecules.
Biology
The compound's bioactive properties make it of interest in biological research. It's studied for its interactions with various enzymes and proteins, potentially serving as a biochemical tool or probe.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research might focus on its role in inhibiting specific enzymes or pathways relevant to diseases such as cancer or infections.
Industry
The compound's robust chemical properties could make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects is complex and involves multiple molecular targets. The compound might interact with enzymes, blocking their active sites, or disrupt specific biochemical pathways. Its action can be modulated by the presence of different functional groups, which influence its binding affinity and specificity.
相似化合物的比较
Unique Properties
What sets N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity.
List of Similar Compounds
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
N-(4-amino-2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate
Each of these analogs has slight modifications that alter their chemical properties and potential applications. The specific substitutions on the benzylthio and benzamide groups lead to variations in their chemical behavior and bioactivity.
By exploring the characteristics and potential of this compound, researchers can unlock new possibilities in scientific and industrial fields. Fascinating stuff. Anything else you want to dive into?
属性
IUPAC Name |
N-(4-amino-2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-9-8-13(10-15(14)28-2)18(25)22-16-17(21)23-20(24-19(16)26)29-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVGWGCKHXOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2880955.png)
![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2880961.png)
![3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2880966.png)
![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)

![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)
![2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2880971.png)
![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)

![1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea](/img/structure/B2880975.png)
